N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-5-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c22-21(23,24)19-10-11-27(25-19)12-13-28(16-8-4-5-9-16)20(29)17-14-18(30-26-17)15-6-2-1-3-7-15/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMOFKIITHDSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the formation of the isoxazole ring, followed by the introduction of the trifluoromethyl-pyrazolyl group. Key reagents include cyclopentanone, phenylhydrazine, and trifluoromethylation agents. Reaction conditions often require controlled temperatures and the use of organic solvents.
Industrial Production Methods: For industrial-scale production, optimization of yield and purity is crucial. This may involve the use of high-pressure liquid chromatography (HPLC) for purification and advanced reactor systems to manage the complex synthetic steps efficiently.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halides, amines.
Major Products:
Oxidation products include carboxylic acids and ketones.
Reduction leads to alcohols and amines.
Substitution reactions yield various functionalized derivatives.
Scientific Research Applications
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is utilized in a wide array of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Explored for potential therapeutic applications due to its bioactivity.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity. The isoxazole ring plays a crucial role in stabilizing the compound's interaction with its targets, leading to the modulation of specific biological pathways.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The compound’s closest analogs are pyrazole- and isoxazole-containing carboxamides. Key differences include:
- Heterocyclic Core: Isoxazole vs. Pyrazole: The central isoxazole ring (O and N at positions 1 and 2) differs from pyrazole (two N atoms at positions 1 and 2). Substituents: The phenyl group at position 5 of the isoxazole contrasts with analogs like N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, which places a 3-chlorophenyl group directly on the pyrazole ring .
Side Chain Variations :
Substituent Effects on Physicochemical Properties
- Trifluoromethyl Groups : Common to all compared compounds, the CF₃ group enhances metabolic stability and lipophilicity. Its electron-withdrawing nature also influences aromatic ring electronics .
- Sulfanyl groups in ’s analog may increase molecular weight and alter solubility compared to oxygen-based linkers .
Data Table: Structural Comparison
Biological Activity
N-cyclopentyl-5-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes an isoxazole ring, a cyclopentyl group, and a trifluoromethyl-substituted pyrazole moiety. This unique combination of functional groups contributes to its biological properties.
- Antimicrobial Activity : Several studies have indicated that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, pyrazole derivatives have shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .
- p38 MAPK Inhibition : The compound may also act as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses. Related compounds have demonstrated IC50 values ranging from 13 nM to 53 nM against p38 MAPK, indicating potent anti-inflammatory potential .
- Neutrophil Migration Interference : Certain pyrazole derivatives have been identified as effective in inhibiting neutrophil migration, which plays a significant role in inflammatory diseases. IC50 values for these compounds range from 10 nM to 55 nM, suggesting that this compound may similarly impact neutrophil chemotaxis .
Pharmacological Effects
The pharmacological profile of this compound suggests potential applications in treating inflammatory conditions and infections. Its ability to modulate key pathways involved in inflammation and microbial resistance positions it as a candidate for further development.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
